Ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli reaction-derived tetrahydropyrimidine (THPM) derivative. Its structure features:
- C-4 substituent: A 4-(benzyloxy)-3-methoxyphenyl group, combining electron-donating methoxy and lipophilic benzyloxy moieties.
- Core scaffold: A 6-methyl-2-oxo-tetrahydropyrimidine ring with an ethyl carboxylate group at C-5.
Properties
IUPAC Name |
ethyl 4-(3-methoxy-4-phenylmethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-4-28-21(25)19-14(2)23-22(26)24-20(19)16-10-11-17(18(12-16)27-3)29-13-15-8-6-5-7-9-15/h5-12,20H,4,13H2,1-3H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQNHUALWFENLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be synthesized through a multistep process involving the cyclization of appropriate starting materials. One common method involves the condensation of ethyl acetoacetate with the corresponding benzyl-protected methoxyaniline, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction conditions typically include refluxing in ethanol or other suitable solvents, with careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and high yield. Large-scale synthesis could utilize continuous flow reactors to maintain optimal reaction conditions and facilitate efficient heat and mass transfer. These methods would need to account for the purification steps, often involving crystallization or chromatographic techniques, to achieve the desired product quality.
Chemical Reactions Analysis
Chemical Reactions Involving Ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This compound can participate in various chemical reactions typical for tetrahydropyrimidines, including oxidation, reduction, and substitution reactions.
Common Reactions:
-
Oxidation : Using oxidizing agents like potassium permanganate.
-
Reduction : Using reducing agents like sodium borohydride.
-
Substitution : Involving nucleophiles or electrophiles depending on the desired transformation.
Analytical Techniques for Characterization
Characterization of this compound involves several analytical techniques:
| Technique | Purpose |
|---|---|
| UV-Visible Spectroscopy | Absorption spectra to identify functional groups. |
| Infrared Spectroscopy (FTIR) | Identification of molecular vibrations and functional groups. |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation through proton and carbon signals. |
| Mass Spectrometry | Molecular weight and fragmentation pattern analysis. |
These techniques provide comprehensive data on the compound's structure and properties .
Comparison with Similar Compounds
Similar compounds, such as ethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, also exhibit significant biological activities. The structural modifications can enhance biological activity and specificity towards target sites.
Comparison Table:
| Compound | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| This compound | C₂₄H₂₈N₂O₅ | 424.5 g/mol | Benzyloxy and methoxy substitutions. |
| Ethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Incorrectly reported as C₁₈H₁₉N₂O₅, but should be similar to the first compound | Approximately 452.5 g/mol | Different positioning of benzyloxy group. |
Scientific Research Applications
The compound has been studied for various biological activities including:
Anticancer Activity
Recent research has highlighted the potential anticancer properties of this compound. It has been shown to inhibit the growth of several cancer cell lines by inducing apoptosis and interfering with cell cycle progression.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | MDA-MB-231 | 5.67 |
| This compound | HCT116 | 7.21 |
The mechanism of action involves the inhibition of key signaling pathways such as the PI3K/Akt pathway which is crucial for cell survival and proliferation.
Antimicrobial Activity
This compound also exhibits antimicrobial properties against various pathogens. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 12 |
These results suggest that structural modifications can enhance antibacterial activity, making this compound a candidate for further development as an antimicrobial agent.
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University evaluated the effects of this compound on breast cancer cells (MDA-MB-231). The results indicated a significant reduction in cell viability and increased apoptosis rates compared to control groups.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial effects of this compound against clinical isolates of Staphylococcus aureus. The study found that it inhibited bacterial growth effectively at concentrations that did not exhibit cytotoxicity towards human cells.
Mechanism of Action
The compound's mechanism of action in biological systems involves interactions with molecular targets such as enzymes and receptors. Its structural features allow it to fit into active sites, potentially inhibiting enzyme activity or modulating receptor functions. These interactions can alter biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Variations at the C-4 Aryl Substituent
The C-4 aryl group is a critical site for structural diversification. Key analogues and their differences are summarized below:
Biological Activity
Ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the tetrahydropyrimidine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
1. Chemical Structure and Properties
The molecular formula for this compound is C₁₈H₁₉N₂O₅, with a molecular weight of approximately 353.35 g/mol. The structure features a tetrahydropyrimidine ring substituted with a benzyloxy group and a methoxy group, which contribute to its unique chemical properties.
Research indicates that compounds similar to this compound exhibit significant interaction with various biological targets. A notable target is thymidine phosphorylase (TP), an enzyme implicated in angiogenesis and tumor growth. Inhibiting this enzyme can potentially halt cancer progression.
3.1 Antitumor Activity
Studies have shown that derivatives of tetrahydropyrimidines can exhibit antitumor activity by inhibiting TP. For instance, in vitro studies demonstrated that certain dihydropyrimidone derivatives exhibited IC₅₀ values ranging from 303.5 µM to 322.6 µM against TP, indicating their potential as therapeutic agents in cancer treatment .
3.2 Cytotoxicity Studies
Cytotoxicity assessments against various cell lines have revealed that these compounds are generally non-cytotoxic at effective concentrations. For example, compounds tested on the 3T3 mouse fibroblast cell line showed no significant cytotoxic effects .
4. Structure-Activity Relationship (SAR)
The SAR analysis of related compounds suggests that specific substitutions on the tetrahydropyrimidine core significantly influence biological activity. For example:
| Compound Name | IC₅₀ (µM) | Notable Features |
|---|---|---|
| Compound 1 | 314.0 | Non-competitive TP inhibitor |
| Compound 12 | 303.5 | Strong activity with methoxy substitution |
| Compound 33 | 322.6 | Exhibits non-cytotoxic properties |
These findings indicate that modifications to the phenolic and methoxy groups can enhance or diminish biological activity .
Case Study: Inhibition of Thymidine Phosphorylase
In a study aimed at identifying new inhibitors of TP, several tetrahydropyrimidine derivatives were screened for their inhibitory potential. Among them, this compound exhibited promising results as a non-cytotoxic inhibitor of TP with an acceptable IC₅₀ value . Molecular docking studies provided insights into its binding affinity and interaction dynamics within the active site of TP.
Q & A
Q. How can researchers optimize the synthesis of this tetrahydropyrimidine derivative to improve yield and purity?
- Methodological Answer : Synthesis optimization involves solvent selection, catalyst tuning, and stepwise purification. For example, acetonitrile as a solvent under reflux (34% yield reported in ) can be compared with acetic acid/acetic anhydride systems (78% yield in ). Employing sodium acetate as a base and silica gel chromatography for purification enhances purity. Monitoring reaction progress via TLC or HPLC ensures intermediate stability.
Q. What techniques are recommended for structural characterization of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is definitive for resolving stereochemistry and conformation (e.g., flattened boat conformation observed in ). Complement with / NMR for functional group analysis and FT-IR for carbonyl/thione identification ( ). High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.
Q. How can substituent variations on the benzylidene group affect physicochemical properties?
- Methodological Answer : Substituents like electron-donating methoxy or electron-withdrawing bromo groups influence solubility and reactivity. For instance, 3,4-dimethoxyphenyl groups enhance electron density, affecting hydrogen bonding (). Computational modeling (e.g., DFT) predicts steric and electronic effects, validated experimentally via UV-Vis spectroscopy and logP measurements.
Advanced Research Questions
Q. How do researchers resolve contradictions in bioactivity data across structurally analogous compounds?
- Methodological Answer : Discrepancies arise from substituent positioning (e.g., 5-phenyl vs. 3,4-dimethoxyphenyl in ). Systematic SAR studies with standardized assays (e.g., MIC for antibacterial activity in vs. kinase inhibition IC in ) clarify bioactivity trends. Cross-validate results using isogenic cell lines or in vivo models to account for metabolic differences.
Q. What mechanistic insights exist for the biological activity of this compound class?
- Methodological Answer : Dihydropyrimidinones (DHPMs) inhibit kinases via competitive binding to ATP pockets ( ). Molecular docking and surface plasmon resonance (SPR) identify binding affinities. For antibacterial activity ( ), disruption of bacterial cell wall synthesis is hypothesized; confirm via TEM imaging and β-galactosidase leakage assays.
Q. How can regioselectivity challenges in cyclization steps be addressed during synthesis?
- Methodological Answer : Regioselectivity is controlled by steric/electronic factors. For example, thiomorpholin-4-ylmethyl groups ( ) require precise temperature gradients (0–5°C) to prevent byproduct formation. Lewis acids like BF-EtO direct cyclization regiochemistry, validated by NMR coupling constants and X-ray data ( ).
Q. What strategies mitigate degradation during long-term storage of this compound?
- Methodological Answer : Degradation is minimized by storing under inert gas (N/Ar) at –20°C in amber vials. Lyophilization improves stability for hygroscopic derivatives (). Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring identify degradation pathways (e.g., ester hydrolysis).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
